![molecular formula C12H7BrN2OS B2528958 5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 2377032-82-9](/img/structure/B2528958.png)
5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
“5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds which are crucial to many biological processes. They are involved in the synthesis of DNA, RNA, and proteins, and play a key role in cell signaling and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure of these compounds often involves different aromatic, aryl, and alkyl substitutions at various positions of the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques such as IR, NMR, and mass spectroscopy can be used to determine the chemical properties .Scientific Research Applications
Anti-Cancer Properties
EN300-7444197 has demonstrated promising anti-cancer activity. Researchers have explored its effects on various cancer cell lines, including breast adenocarcinoma cells (MCF-7), gastric carcinoma cells (MGC-803), nasopharyngeal carcinoma cells (CNE2), and oral carcinoma cells (KB) . Further investigations into its mechanism of action and potential as a targeted therapy are ongoing.
Anti-Microbial and Anti-Viral Activities
EN300-7444197 exhibits anti-microbial and antiviral properties. In vitro studies have shown inhibition zones against Escherichia coli, B. subtilis, and Salmonella typhi . These findings highlight its potential as an antimicrobial agent, although further investigations are needed to understand its mode of action and specificity.
Other Biological Activities
EN300-7444197’s wide spectrum of biological properties extends beyond the mentioned applications. Researchers have investigated its analgesic, antipyretic, antihistaminic, and cardio-protective effects . These diverse activities underscore the compound’s versatility and potential therapeutic relevance.
Mechanism of Action
Future Directions
Pyrimidine derivatives have shown potential in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring new synthesis methods, studying their mechanism of action in more detail, and evaluating their potential as therapeutic agents.
properties
IUPAC Name |
5-(3-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGIGFELKOZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC3=C2C(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
2377032-82-9 |
Source
|
Record name | 5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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